1-Bromo-8-[(but-3-en-1-yl)oxy]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to an octane chain, which is further linked to a but-3-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane can be synthesized through a multi-step process. One common method involves the reaction of 8-bromo-1-octanol with but-3-en-1-ol in the presence of a strong base, such as sodium hydride (NaH), to form the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-8-[(but-3-en-1-yl)oxy]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads.
Biological Studies: Investigated for its potential use in cross-linking reagents and other biochemical applications.
Mechanism of Action
The mechanism of action of 1-Bromo-8-[(but-3-en-1-yl)oxy]octane involves its reactivity as an alkyl bromide. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether linkage in the compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-octanol: Similar in structure but lacks the but-3-en-1-yloxy group.
8-Bromo-1-octene: Contains a double bond in the octane chain, making it more reactive in certain chemical reactions.
Uniqueness
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is unique due to the presence of both a bromine atom and an ether linkage, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Properties
CAS No. |
129281-18-1 |
---|---|
Molecular Formula |
C12H23BrO |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-bromo-8-but-3-enoxyoctane |
InChI |
InChI=1S/C12H23BrO/c1-2-3-11-14-12-9-7-5-4-6-8-10-13/h2H,1,3-12H2 |
InChI Key |
VEFPKCAQLLXYII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.